Cas no 25631-05-4 (4-Fluoro-DL-tryptophan)

4-Fluoro-DL-tryptophan is a fluorinated derivative of the amino acid tryptophan, where a fluorine atom is introduced at the 4-position of the indole ring. This modification enhances its utility in biochemical and pharmaceutical research, particularly in studies involving protein structure, enzyme mechanisms, and metabolic pathways. The fluorine substitution can influence electronic properties and steric interactions, making it valuable for probing biological systems or as a precursor in synthetic chemistry. Its racemic (DL) form allows for broad applicability in non-stereoselective contexts. The compound is often employed as a tool in fluorescence labeling, NMR studies, or as an intermediate in the development of bioactive molecules.
4-Fluoro-DL-tryptophan structure
4-Fluoro-DL-tryptophan structure
商品名:4-Fluoro-DL-tryptophan
CAS番号:25631-05-4
MF:C11H11FN2O2
メガワット:222.2156
MDL:MFCD00039689
CID:253495
PubChem ID:101198

4-Fluoro-DL-tryptophan 化学的及び物理的性質

名前と識別子

    • Tryptophan, 4-fluoro-
    • 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
    • 4-FLUORO-DL-TRYPTOPHAN
    • H-Trp(4-F)-OH
    • 4-Fluorotryptophan
    • 4-Fluortryptophan
    • AmbotzHAA7800
    • DL-4-FLUOROTRYPTOPHAN
    • L-Tryptophan,4-fluoro
    • Tryptophan,4-fluoro
    • 4-Fluoro-D,L-tryptophan
    • (S)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
    • L-Tryptophan, 4-fluoro-
    • 4-Fluoro-DL-tryptophan, crystalline
    • SBB096295
    • NSC529108
    • PC9228
    • 5615AH
    • DTXSID30275961
    • AKOS022929311
    • CS-0186533
    • EN300-369983
    • A817932
    • SCHEMBL1727642
    • FT-0618531
    • F-6800
    • MFCD00039689
    • CHEMBL4078473
    • PD042105
    • A50405
    • 25631-17-8
    • 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoicacid
    • NSC 529108
    • SCHEMBL18029333
    • NSC-529108
    • 25631-05-4
    • FS-6606
    • DB-046742
    • 4-Fluoro-DL-tryptophan
    • MDL: MFCD00039689
    • インチ: 1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)
    • InChIKey: DEBQMEYEKKWIKC-UHFFFAOYSA-N
    • ほほえんだ: FC1=C([H])C([H])=C([H])C2=C1C(=C([H])N2[H])C([H])([H])C([H])(C(=O)O[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 222.080456g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.1
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 222.080456g/mol
  • 単一同位体質量: 222.080456g/mol
  • 水素結合トポロジー分子極性表面積: 79.1Ų
  • 重原子数: 16
  • 複雑さ: 275
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.442
  • ふってん: 450.7°Cat760mmHg
  • フラッシュポイント: 226.4°C
  • 屈折率: 1.673
  • PSA: 79.11000
  • LogP: 1.96170
  • ようかいせい: 未確定

4-Fluoro-DL-tryptophan セキュリティ情報

  • 危害声明: Irritant
  • WGKドイツ:3
  • 危険物標識: Xi
  • ちょぞうじょうけん:−20°C

4-Fluoro-DL-tryptophan 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Fluoro-DL-tryptophan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-369983-0.05g
2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
25631-05-4 95.0%
0.05g
$372.0 2025-03-18
Ambeed
A901033-100mg
2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
25631-05-4 97%
100mg
$84.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EQ950-50mg
4-Fluoro-DL-tryptophan
25631-05-4 97%
50mg
516.0CNY 2021-07-17
TRC
F256885-50mg
4-Fluoro-DL-tryptophan
25631-05-4
50mg
$ 210.00 2022-06-05
Ambeed
A901033-250mg
2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
25631-05-4 97%
250mg
$161.0 2025-02-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F169074-100mg
4-Fluoro-DL-tryptophan
25631-05-4 98%
100mg
¥624.90 2023-09-02
TRC
F256885-100mg
4-Fluoro-DL-tryptophan
25631-05-4
100mg
$ 330.00 2022-06-05
abcr
AB232893-1 g
4-Fluoro-DL-tryptophan, 97% (H-DL-Trp(4-F)-OH); .
25631-05-4 97%
1g
€743.70 2023-04-27
Enamine
EN300-369983-0.25g
2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
25631-05-4 95.0%
0.25g
$407.0 2025-03-18
abcr
AB232893-250 mg
4-Fluoro-DL-tryptophan, 97% (H-DL-Trp(4-F)-OH); .
25631-05-4 97%
250mg
€338.40 2023-04-27

4-Fluoro-DL-tryptophan 関連文献

4-Fluoro-DL-tryptophanに関する追加情報

4-Fluoro-DL-tryptophan (CAS No. 25631-05-4): A Comprehensive Overview

4-Fluoro-DL-tryptophan (CAS No. 25631-05-4) is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural and functional properties. This compound is a fluorinated derivative of tryptophan, an essential amino acid involved in various biological processes, including protein synthesis and neurotransmitter regulation. The introduction of a fluorine atom at the 4-position of the indole ring imparts distinct characteristics to the molecule, making it a valuable tool in both academic research and pharmaceutical development.

The fluorination of tryptophan has been explored for its potential to enhance the metabolic stability and pharmacokinetic properties of peptides and proteins. Fluorine, being the most electronegative element, can significantly alter the electronic environment around the indole ring, leading to changes in hydrogen bonding, hydrophobicity, and overall conformational dynamics. These modifications can improve the bioavailability and half-life of therapeutic peptides, making 4-Fluoro-DL-tryptophan an attractive candidate for drug design.

Recent studies have highlighted the role of 4-Fluoro-DL-tryptophan in modulating the activity of serotonin receptors, which are crucial for regulating mood, appetite, and sleep. Serotonin receptors are G-protein coupled receptors (GPCRs) that play a central role in various neurological disorders, including depression, anxiety, and schizophrenia. By fine-tuning the interaction between serotonin and its receptors, 4-Fluoro-DL-tryptophan could potentially offer new therapeutic avenues for these conditions.

In addition to its potential as a therapeutic agent, 4-Fluoro-DL-tryptophan has also been utilized as a probe in structural biology and biophysical studies. The presence of the fluorine atom allows for enhanced detection and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods can provide detailed insights into the conformational changes and binding interactions of proteins containing 4-Fluoro-DL-tryptophan, contributing to a deeper understanding of protein function and dynamics.

The synthesis of 4-Fluoro-DL-tryptophan involves several well-established chemical reactions, including fluorination of indole derivatives and subsequent amino acid coupling. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both research and industrial applications. For instance, transition metal-catalyzed fluorination reactions have been optimized to achieve high yields and selectivity, reducing the overall cost and environmental impact of the synthesis process.

Clinical trials involving 4-Fluoro-DL-tryptophan are still in their early stages, but preliminary results are promising. Studies have shown that this compound can effectively cross the blood-brain barrier (BBB), a critical factor for drugs targeting central nervous system (CNS) disorders. The ability to penetrate the BBB without causing significant side effects is a significant advantage for 4-Fluoro-DL-tryptophan, as many existing treatments struggle with this challenge.

Moreover, 4-Fluoro-DL-tryptophan has been investigated for its potential neuroprotective properties. Oxidative stress is a common feature in many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The presence of the fluorine atom in 4-Fluoro-DL-tryptophan may confer antioxidant properties that could help mitigate oxidative damage to neurons. Preclinical studies have demonstrated that treatment with 4-Fluoro-DL-tryptophan can reduce oxidative stress markers in neuronal cell cultures, suggesting its potential as a neuroprotective agent.

In conclusion, 4-Fluoro-DL-tryptophan (CAS No. 25631-05-4) represents a promising compound with diverse applications in medicinal chemistry and biochemistry. Its unique structural features make it an ideal candidate for enhancing the stability and efficacy of therapeutic peptides and proteins. Additionally, its potential as a probe in structural biology and its neuroprotective properties further underscore its significance in both research and clinical settings. As ongoing studies continue to uncover new insights into its mechanisms of action, 4-Fluoro-DL-tryptophan is poised to play an increasingly important role in advancing our understanding of biological systems and developing novel therapeutic strategies.

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